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Introduction
Chemokine (C-C motif) ligand 27 (CCL27), also known as cutaneous T-cell-attracting

chemokine (CTACK), plays a significant role in T-cell homing to the skin and is implicated in

various inflammatory skin diseases and some cancers.[1][2] Accurate quantification of CCL27
gene expression is crucial for understanding its physiological and pathological roles. This

document provides a detailed protocol for the measurement of CCL27 mRNA levels using two-

step reverse transcription quantitative PCR (RT-qPCR).

I. Experimental Workflow
The overall workflow for quantifying CCL27 gene expression involves sample collection, RNA

extraction, reverse transcription to synthesize complementary DNA (cDNA), and finally,

quantitative PCR.
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Caption: Experimental workflow for CCL27 gene expression analysis using qPCR.

II. Signaling Pathway Involving CCL27
CCL27 exerts its biological effects primarily through its receptor, CCR10. The binding of CCL27
to CCR10 on the surface of cells, such as T-lymphocytes, initiates a signaling cascade that can

lead to cellular migration and proliferation.[2][3] In some cancer types, this signaling has been

shown to activate the ERK1/2 pathway, promoting cell invasion.[3]
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Caption: Simplified CCL27-CCR10 signaling pathway.

III. Detailed Experimental Protocols
A. Materials and Reagents

RNA Isolation Kit: (e.g., RNeasy Mini Kit, Qiagen; or TRIzol Reagent, Thermo Fisher

Scientific)

DNase I, RNase-free: (e.g., TURBO DNA-free™ Kit, Thermo Fisher Scientific)[4]
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Reverse Transcription Kit: (e.g., SuperScript™ IV Reverse Transcriptase, Thermo Fisher

Scientific)

qPCR Master Mix: (e.g., PowerUp™ SYBR™ Green Master Mix, Thermo Fisher Scientific)

Nuclease-free water

Primers:

Human CCL27 Forward Primer: GCTACTGAGGAAGGTCATCCAG[5]

Human CCL27 Reverse Primer: GGTGCTCAAACCACTGTGACAG[5]

Reference Gene Primers (e.g., GAPDH, ACTB) - validated for stable expression in the

experimental system.

qPCR-compatible plates and seals

Aerosol-resistant pipette tips

B. Protocol 1: Total RNA Extraction and DNase
Treatment
It is critical to work in an RNase-free environment to prevent RNA degradation.[6][7]

Sample Collection: Harvest cells or tissues and immediately proceed with RNA extraction or

store at -80°C.

RNA Isolation: Extract total RNA from samples using a commercial kit or TRIzol reagent

according to the manufacturer's instructions.[4][8]

RNA Quantification and Quality Control: Measure the RNA concentration and purity using a

spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with

DNase I.[4][9] This step is crucial if primers are not designed to span an intron-exon junction.

Follow the manufacturer's protocol for the DNase I kit.
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C. Protocol 2: Reverse Transcription (cDNA Synthesis)
This protocol outlines a two-step RT-qPCR approach.[10]

Reaction Setup: In a nuclease-free tube on ice, combine the following components for each

sample:

Component Volume/Amount

Total RNA 1 µg

Random Hexamers (50 ng/µL) 1 µL

10 mM dNTP Mix 1 µL

Nuclease-free water to 13 µL

Denaturation and Annealing: Mix gently, centrifuge briefly, and incubate at 65°C for 5

minutes. Immediately place on ice for at least 1 minute.[9][11]

Reverse Transcription Master Mix: Prepare a master mix for the number of reactions. For

each reaction, combine:

Component Volume

5X RT Buffer 4 µL

0.1 M DTT 1 µL

RNase Inhibitor 1 µL

Reverse Transcriptase (e.g., SuperScript IV) 1 µL

cDNA Synthesis: Add 7 µL of the master mix to each RNA/primer mixture from step 2 for a

total volume of 20 µL.

Incubation: Incubate the reaction at 50-55°C for 10-15 minutes, followed by an inactivation

step at 80°C for 10 minutes.

Storage: The resulting cDNA can be stored at -20°C or used immediately for qPCR.
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D. Protocol 3: Quantitative PCR (qPCR)
cDNA Dilution: Dilute the synthesized cDNA with nuclease-free water. A 1:5 or 1:10 dilution is

a good starting point to minimize the effect of inhibitors from the RT reaction.

qPCR Reaction Setup: Prepare the qPCR reactions in a qPCR plate on ice. For each 20 µL

reaction:

Component Volume Final Concentration

2X SYBR Green Master Mix 10 µL 1X

Forward Primer (10 µM) 0.8 µL 400 nM

Reverse Primer (10 µM) 0.8 µL 400 nM

Diluted cDNA 2 µL -

Nuclease-free water 6.4 µL -

qPCR Cycling Conditions: Use a real-time PCR instrument with the following cycling

program (example):[8]

Stage Step Temperature Duration Cycles

1 UDG Activation 50°C 2 min 1

2
Polymerase

Activation
95°C 10 min 1

3 Denaturation 95°C 15 sec 40

Annealing/Exten

sion
60°C 60 sec

4
Melt Curve

Analysis

(Instrument

specific)
1

IV. Data Presentation and Analysis
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Quantitative data should be presented in a clear and structured format. The most common

method for relative quantification is the ΔΔCt (delta-delta Ct) method.[12][13]

A. Data Analysis Steps
Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target

gene (CCL27) and the Ct value of the reference gene.

ΔCt = Ct(CCL27) - Ct(Reference Gene)

Calculate ΔΔCt: Select one sample as the calibrator (e.g., the control group). Calculate the

difference between the ΔCt of each sample and the ΔCt of the calibrator.

ΔΔCt = ΔCt(Sample) - ΔCt(Calibrator)

Calculate Fold Change: The fold change in gene expression relative to the calibrator is

calculated as 2-ΔΔCt.[12]

B. Example Data Table

Sample
ID

Treatme
nt

Biologic
al
Replicat
e

Ct
(CCL27)

Ct
(Refere
nce
Gene)

ΔCt ΔΔCt

Fold
Change
(2-
ΔΔCt)

1 Control 1 25.2 18.5 6.7 0.0 1.0

2 Control 2 25.5 18.7 6.8 0.1 0.9

3 Control 3 25.3 18.6 6.7 0.0 1.0

4 Treated 1 22.8 18.6 4.2 -2.5 5.7

5 Treated 2 23.1 18.8 4.3 -2.4 5.3

6 Treated 3 22.9 18.5 4.4 -2.3 4.9

This table provides a template for organizing and presenting qPCR data for clear comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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